Balsalazide 3-Isomer
Beschreibung
Theoretical Frameworks of Prodrug Design and Their Strategic Applications
Prodrugs are inactive or less active drug derivatives that undergo a chemical or enzymatic conversion in the body to release the active parent drug. numberanalytics.comnumberanalytics.comslideshare.net This approach is a strategic maneuver to overcome various pharmaceutical and pharmacokinetic barriers. centralasianstudies.orgnih.gov The primary goals of prodrug design are to improve a drug's properties, such as its solubility, chemical stability, permeability across biological membranes, and bioavailability. numberanalytics.comnumberanalytics.comslideshare.net Furthermore, prodrug strategies can be employed to minimize toxicity, reduce side effects, and enable targeted drug delivery to specific tissues or organs. numberanalytics.comcentralasianstudies.org
The design of a prodrug involves the attachment of a temporary chemical moiety, known as a promoiety, to the active drug molecule. numberanalytics.com This linkage is designed to be cleaved under specific physiological conditions, such as the pH of a particular body compartment or the presence of specific enzymes. centralasianstudies.org
Types of Prodrugs:
| Prodrug Type | Description |
| Simple Prodrugs | Designed to release the active drug through a simple hydrolysis reaction. numberanalytics.com |
| Bioprecursor Prodrugs | Activated through metabolic processes to yield the active drug. centralasianstudies.org |
| Mutual Prodrugs | Consist of two synergistic drugs linked together, where each acts as a promoiety for the other. numberanalytics.comnih.gov |
| Targeted Prodrugs | Designed to be activated at a specific site of action, such as a tumor or an inflamed tissue. numberanalytics.comcentralasianstudies.org |
| Macromolecular Prodrugs | Utilize large molecules like polymers as carriers to improve drug properties and targeting. nih.gov |
The Significance of Isomerism in Modulating Pharmaceutical Properties and Biological Activities
Isomerism, a fundamental concept in chemistry, describes the existence of molecules that have the same molecular formula but different arrangements of atoms. numberanalytics.comsolubilityofthings.com This seemingly subtle difference can have profound implications in pharmaceutical science, as isomers can exhibit vastly different physical, chemical, and biological properties. nih.govscite.aisolubilityofthings.com
There are two main categories of isomerism:
Structural Isomerism: Involves different connectivity of atoms. numberanalytics.comsolubilityofthings.com This includes chain isomerism, position isomerism, and functional group isomerism. solubilityofthings.com For instance, positional isomers, where a functional group occupies a different position on a carbon skeleton, can lead to significant changes in a molecule's interaction with biological targets. solubilityofthings.com
Stereoisomerism: Involves different spatial arrangements of atoms. numberanalytics.com This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). numberanalytics.com The differential pharmacological activity of stereoisomers is a critical consideration in drug development, as one isomer may be therapeutically active while another could be inactive or even toxic. numberanalytics.comsolubilityofthings.com
The recognition of isomerism's importance has led to the development of "chiral switches," where a racemic mixture (a 50:50 mixture of enantiomers) of a drug is replaced by a single, more effective, and safer isomer. nih.govscite.ai
Overview of Aminosalicylate Prodrugs: A Class of Colon-Targeted Therapeutic Agents
Aminosalicylate prodrugs are a prominent class of medications designed for colon-targeted therapy, particularly for inflammatory bowel disease (IBD). nih.govwjgnet.com The active therapeutic agent in this class is typically 5-aminosalicylic acid (5-ASA), also known as mesalamine. nih.govnih.gov When administered orally, 5-ASA is rapidly absorbed in the upper gastrointestinal tract, which reduces its concentration at the desired site of action in the colon and can lead to systemic side effects. nih.govnih.gov
To overcome this, prodrugs of 5-ASA have been developed. These prodrugs are designed to be stable in the upper GI tract and to release 5-ASA only upon reaching the colon. nih.govwjgnet.com This targeted delivery is often achieved by utilizing an azo bond (–N=N–) to link 5-ASA to a carrier molecule. ijpsonline.com The microflora present in the colon possess azoreductase enzymes that can cleave this bond, liberating the active 5-ASA directly at the site of inflammation. echemi.comnih.govdrugbank.com
Balsalazide (B1667723) is a well-known example of an aminosalicylate prodrug. nih.gov It consists of 5-ASA linked to an inert carrier molecule, N-(4-aminobenzoyl)-β-alanine (4-ABBA), via an azo bond. tandfonline.com This design ensures that the drug remains largely intact until it reaches the colon, where bacterial enzymes facilitate its breakdown. tandfonline.com
The Focus Compound: Balsalazide 3-Isomer
This compound is a positional isomer of the drug balsalazide. tandfonline.com While balsalazide has the azo linkage at the 5-position of the salicylic (B10762653) acid ring, the 3-isomer, as its name suggests, has this linkage at the 3-position. tandfonline.com This compound is often considered an impurity in the synthesis of balsalazide. tandfonline.comtandfonline.com
Chemical Structure and Properties
Chemical Formula: C₁₇H₁₅N₃O₆ lookchem.comsigmaaldrich.comaxios-research.com
Molecular Weight: 357.32 g/mol nih.govaxios-research.com
IUPAC Name: 3-[[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid tandfonline.com
Synonyms: (E)-3-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic Acid, Balsalazide USP Impurity 2 lookchem.com
The structure of this compound is characterized by a salicylic acid moiety linked to a 4-aminobenzoyl-β-alanine moiety through an azo bridge at the 3-position of the salicylic acid ring. tandfonline.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 1242567-09-4 | lookchem.comaxios-research.combiosynth.com |
| Appearance | Data not consistently available, may be a solid. | lookchem.com |
| Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water. | lookchem.com |
| Storage Temperature | Recommended at 2-8 °C, in an amber vial under an inert atmosphere. | lookchem.comsigmaaldrich.com |
| InChI Key | LYOIALCHVKYPKI-DEDYPNTBSA-N | sigmaaldrich.com |
Synthesis and Formation
This compound is primarily formed as a by-product during the synthesis of balsalazide. tandfonline.com The synthesis of balsalazide involves a diazo coupling reaction. tandfonline.com In this process, N-(4-aminobenzoyl)-β-alanine is diazotized and then coupled with salicylic acid. tandfonline.com While the intended reaction is the coupling at the 5-position of the salicylic acid to form balsalazide, a competing reaction can occur where the coupling takes place at the 3-position, resulting in the formation of this compound. tandfonline.com
The synthesis can be summarized as follows:
N-(4-Aminobenzoyl)-β-alanine hydrochloride salt is treated with an aqueous solution of sodium nitrite (B80452) at low temperatures (0–5 °C) to form a diazonium salt. tandfonline.com
This diazonium salt is then reacted with sodium salicylate (B1505791) in a water/isopropyl alcohol mixture, also at low temperatures. tandfonline.com
This final step yields both balsalazide and the this compound as a by-product. tandfonline.com
Analytical Characterization
The identification and characterization of this compound are crucial for quality control in the manufacturing of balsalazide. Various analytical techniques are employed for this purpose.
Mass Spectrometry (MS): The Electrospray Ionization (ESI) mass spectrum of this compound shows a mass value equal to that of balsalazide, as they are isomers. tandfonline.com This technique is often coupled with liquid chromatography for separation prior to detection. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the exact structure of the isomer, confirming the position of the azo linkage on the salicylic acid ring. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating balsalazide from its impurities, including the 3-isomer. helixchrom.comsielc.comhelixchrom.com Mixed-mode chromatography, which utilizes columns with both hydrophobic and ionic properties, can be particularly effective in resolving closely related isomers of aminosalicylic acids. helixchrom.comhelixchrom.com The retention times of the isomers can be controlled by adjusting the mobile phase composition, including the organic solvent concentration and the pH and concentration of the buffer. sielc.comhelixchrom.com
Interactive Data Table: Analytical Data for this compound
| Analytical Technique | Observed Data/Finding | Significance |
| Mass Spectrometry (ESI-MS) | Shows the same mass-to-charge ratio (m/z) as balsalazide. tandfonline.com | Confirms it is an isomer of balsalazide. |
| ¹H NMR Spectroscopy | Provides specific proton chemical shifts that differ from balsalazide. tandfonline.com | Helps in determining the precise connectivity of atoms. |
| ¹³C NMR Spectroscopy | Shows distinct carbon chemical shifts compared to balsalazide. tandfonline.com | Confirms the structural arrangement and position of the azo group. |
| HPLC | Can be separated from balsalazide and other related impurities. helixchrom.com | Allows for quantification and purity assessment of balsalazide. |
This compound serves as a key example of the importance of understanding isomerism in pharmaceutical manufacturing. As a positional isomer of the active prodrug balsalazide, its formation as a by-product during synthesis necessitates robust analytical methods for its detection and characterization to ensure the purity and quality of the final drug product. The principles of prodrug design, which are elegantly applied in balsalazide to achieve colon-specific drug delivery, are underscored by the need to control for the formation of such closely related isomers. Further research into the specific biological activities, if any, of this compound could provide additional insights into the structure-activity relationships of aminosalicylate compounds.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQWLIZMZLIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242567-09-4 | |
| Record name | 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Isomeric Purity Analysis of Balsalazide 3 Isomer
Chemical Synthesis Strategies for Balsalazide (B1667723) and its Positional Isomers
The synthesis of balsalazide and the formation of its isomers are primarily governed by the principles of diazotization and azo-coupling reactions. Understanding these reactions is key to controlling the isomeric purity of the final product.
Exploration of Diazotization and Azo-Coupling Reactions for Aminosalicylate Derivatives
The foundational synthesis of balsalazide involves a diazotization-coupling reaction. This process begins with the diazotization of an aromatic amine, N-(4-aminobenzoyl)-β-alanine, using nitrous acid to form a diazonium salt. google.com This reactive intermediate is then coupled with salicylic (B10762653) acid under alkaline conditions. tandfonline.com The mechanism of the azo coupling is an electrophilic aromatic substitution, where the arenediazonium salt acts as the electrophile and the activated phenolate (B1203915) of salicylic acid serves as the nucleophile. uni-muenchen.de The reaction's pH is a critical parameter; a moderately basic environment (pH 8-10) is necessary for the coupling with phenol (B47542) derivatives to proceed efficiently. uni-muenchen.de
Alternative Reaction Pathways and Selectivity in Isomer Formation
The selectivity of the azo coupling reaction is a crucial factor that determines the ratio of balsalazide to its positional isomers. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing groups. The coupling of the diazonium salt to the 5-position of salicylic acid yields the desired product, balsalazide. However, coupling at the 3-position results in the formation of the Balsalazide 3-isomer. tandfonline.com The reaction conditions, including temperature, pH, and the nature of the solvent, can influence the regioselectivity of this coupling reaction.
Recent advancements have explored more sustainable synthetic routes. One such method utilizes low concentrations of nitrogen dioxide (NO2) in air for the diazotization of hydrophilic anilines. nih.govchemistryviews.org This approach can achieve quantitative yields of the diazonium salt, which can then be directly used in azo coupling reactions. nih.govresearchgate.netresearchgate.net Another innovation involves the use of sulfonic acids, such as methanesulfonic acid, to form a water-soluble sulfonate salt of N-(4-aminobenzoyl)-β-alanine. google.com This enhances the solubility of the intermediate and allows for a more controlled diazotization and subsequent coupling reaction. google.com
Specific Synthetic Routes for the Preparation of this compound
While often considered an impurity, the specific synthesis of this compound can be undertaken for reference standard generation and toxicological studies. The synthesis mirrors the general approach for balsalazide, but with reaction conditions optimized to favor coupling at the 3-position of salicylic acid. This can be achieved by carefully controlling the pH and potentially using protecting groups to block the more reactive 5-position of the salicylic acid ring, thereby directing the electrophilic diazonium salt to the 3-position. A described method involves the diazotization of N-(4-aminobenzoyl)-b-alanine hydrochloride salt with an aqueous sodium nitrite (B80452) solution at 0–5 °C, followed by treatment with sodium salicylate (B1505791) in a water/isopropyl alcohol mixture at the same temperature, which yields the 3-isomer as a by-product along with balsalazide. tandfonline.com
Mechanisms of this compound Formation as a Process Impurity in Balsalazide Manufacturing
The formation of this compound as a process-related impurity is a direct consequence of the non-regiospecific nature of the azo-coupling reaction between the diazonium salt of N-(4-aminobenzoyl)-β-alanine and salicylic acid. tandfonline.com During the manufacturing process, the diazonium salt can couple to the 3-position of salicylic acid in addition to the desired 5-position. tandfonline.com The extent of this side reaction is influenced by various factors. For instance, deviations from the optimal pH range can alter the electronic properties of the salicylic acid ring, potentially increasing the likelihood of substitution at the 3-position. Incomplete reactions or side reactions occurring under specific temperature, pH, or solvent conditions can also contribute to the formation of this and other structurally related byproducts. Consequently, the presence of the this compound must be carefully monitored and controlled to meet the stringent purity requirements for pharmaceutical-grade balsalazide. tandfonline.com
Advanced Analytical Techniques for Isomer Identification and Structural Elucidation
The structural similarity between balsalazide and its 3-isomer necessitates the use of sophisticated analytical methods for their differentiation and quantification.
Spectroscopic Characterization (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry) for Differentiating Isomeric Structures
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of balsalazide and its positional isomers. uni-muenchen.de
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of these compounds. Both balsalazide and its 3-isomer have the same molecular formula (C₁₇H₁₅N₃O₆) and therefore the same molecular weight (357.32 g/mol ). biosynth.comaxios-research.com Consequently, their mass spectra will show identical mass-to-charge ratios (m/z), such as a peak at m/z 427.2 in the negative ion mode corresponding to [M-H]⁻. tandfonline.com While MS alone cannot differentiate between the isomers, it confirms the presence of a compound with the correct molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most definitive methods for differentiating between balsalazide and its 3-isomer. The substitution pattern on the salicylic acid ring leads to distinct chemical shifts and coupling patterns for the aromatic protons. In balsalazide (5-substituted), the aromatic protons on the salicylic acid moiety will exhibit a different splitting pattern compared to the 3-isomer. For instance, the proton ortho to the hydroxyl group and meta to the azo group in the 3-isomer will have a different chemical shift and coupling constant than the corresponding protons in balsalazide. Detailed 2D NMR experiments, such as COSY and HMBC, can further confirm the connectivity and definitively establish the isomeric structure.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. While both isomers will show characteristic absorptions for O-H, N-H, C=O (carboxylic acid and amide), and the N=N azo bond, subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different substitution patterns on the aromatic ring. These differences, though often minor, can be used in conjunction with other spectroscopic data for identification.
The following tables summarize key data for the characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
| Molecular Formula | C₁₇H₁₅N₃O₆ |
| Molecular Weight | 357.32 g/mol |
| CAS Number | 1242567-09-4 |
Data sourced from Biosynth. biosynth.com
Table 2: Spectroscopic Data for Isomer Differentiation
| Technique | Balsalazide (5-isomer) | This compound | Key Differentiating Features |
| ¹H NMR | Distinct aromatic proton signals for 5-substituted salicylic acid ring | Unique set of aromatic proton signals for 3-substituted salicylic acid ring | Chemical shifts and coupling constants of the salicylic acid protons |
| ¹³C NMR | Specific chemical shifts for the carbons of the 5-substituted salicylic acid ring | Different chemical shifts for the carbons of the 3-substituted salicylic acid ring | Chemical shifts of the quaternary carbons and the protonated carbons of the salicylic acid moiety |
| Mass Spec (ESI-MS) | m/z 427.2 [M-H]⁻ | m/z 427.2 [M-H]⁻ | Identical mass; cannot differentiate isomers alone |
Qualitative data based on general spectroscopic principles and findings from related studies. tandfonline.com
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Flash Chromatography) for Isomer Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purity assessment of Balsalazide and its isomers. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the 3-isomer and other related impurities, while Flash Chromatography can be employed for preparative separation. researchgate.netuni-muenchen.de
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a widely used and effective method for the analytical separation of Balsalazide from its 3-isomer and other impurities. researchgate.netresearchgate.net A developed stability-indicating gradient RP-LC method has demonstrated the capacity to resolve Balsalazide disodium (B8443419) from three of its potential impurities with a resolution greater than 2.0. researchgate.netresearchgate.net The method utilizes a C18 stationary phase with a mobile phase gradient composed of methanol (B129727) and a phosphate (B84403) buffer, with UV detection for quantification. researchgate.netresearchgate.net The sensitivity of such methods can be high, with detection capabilities for impurities at levels as low as 0.003% of the analyte test concentration. researchgate.netresearchgate.net The robustness of these methods is validated through parameters like linearity, accuracy, and precision, with relative standard deviation (RSD) values for inter-day and intra-day precision typically within 2.0%. researchgate.netresearchgate.net
Below is a table summarizing typical RP-HPLC conditions used for the analysis of Balsalazide and its related compounds.
HPLC Method Parameters for Balsalazide Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | C18 Column | Phenomenax Luna C18 (150x4.6mm; 5µ) |
| Mobile Phase | Gradient of Methanol & 10mM Potassium Dihydrogen Orthophosphate buffer (pH 2.5) | Acetonitrile: Methanol: Triethylamine buffer (40:30:30% v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 240 nm | UV at 254 nm |
| Internal Standard | Not specified | Nifedipine |
| Retention Time (Balsalazide) | Not specified | 3.42 min |
| Source | researchgate.netresearchgate.net | researchgate.net |
Flash Chromatography:
For the isolation of isomers on a larger scale than analytical HPLC, flash column chromatography is a suitable technique. This method has been utilized to separate geometric (E/Z) isomers of Balsalazide analogs. uni-muenchen.de The separation is achieved on a silica (B1680970) gel stationary phase with a solvent system such as ethyl acetate/hexanes. uni-muenchen.de While primarily documented for geometric isomers, the principles of flash chromatography can be adapted for the separation of positional isomers like the this compound, particularly during the purification of synthetic intermediates or the isolation of reference standards.
Methodologies for Comprehensive Impurity Profiling in Complex Chemical Syntheses
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products. veeprho.com The synthesis of Balsalazide involves a multi-step process where various impurities can be generated. tandfonline.comtandfonline.com These can be broadly categorized as process-related impurities, which include unreacted intermediates and by-products from side reactions, and degradation impurities. veeprho.com
The this compound is a process-related impurity formed as a positional isomer during the synthesis. tandfonline.com It arises when the diazonium salt of N-(4-Aminobenzoyl)-β-alanine couples to the 3-position of salicylic acid instead of the intended 5-position. tandfonline.com A comprehensive study of the process development for Balsalazide disodium identified several key impurities. tandfonline.comtandfonline.com The synthesis and characterization of these impurities are crucial to provide reference standards for analytical method development and validation. researchgate.net
A systematic approach to impurity profiling involves:
Identification: Utilizing techniques like HPLC coupled with mass spectrometry (LC-MS) to detect and tentatively identify potential impurities based on their mass-to-charge ratio.
Synthesis and Characterization: Purposefully synthesizing the identified impurities, including the this compound, to confirm their structure using spectroscopic methods (e.g., NMR, MS) and to generate pure reference standards. tandfonline.comtandfonline.com
Method Development: Developing and validating robust analytical methods, such as the HPLC methods described previously, for the accurate quantification of these impurities in the final API. researchgate.netaquigenbio.com
The table below lists several impurities that have been identified during the process development of Balsalazide.
Impurities Identified in Balsalazide Synthesis
| Impurity Name | Origin/Type |
|---|---|
| This compound | Process-related; positional isomer |
| des-β-alanine balsalazide | Process-related |
| balsalazide β-alanine | Process-related |
| decarboxy balsalazide | Process-related |
| bis-azo salicylic acid | Process-related |
| biphenyl-azo salicylic acid | Process-related |
| bis-azo diacid | Process-related |
| bis-azo triacid | Process-related |
By employing these comprehensive methodologies, manufacturers can effectively monitor and control the levels of the this compound and other related substances, ensuring the final product meets the stringent purity requirements for pharmaceutical use.
Molecular Mechanisms of Biotransformation and Prodrug Activation for Aminosalicylate Derivatives
Enzymatic Cleavage Pathways of Azo-Linked Prodrugs
The activation of azo-linked prodrugs like balsalazide (B1667723) is a critical step in delivering the therapeutic agent, 5-aminosalicylic acid (5-ASA), to the colon. drugbank.comtaylorandfrancis.com This process is primarily mediated by the enzymatic activity of the gut microbiota. nih.govpatsnap.com
Role and Characterization of Bacterial Azoreductases in the Prodrug-to-Drug Conversion
Bacterial azoreductases are flavoenzymes that play a pivotal role in the metabolism of azo compounds. nih.govresearchgate.net These enzymes, found in a variety of gut bacteria, are responsible for the reductive cleavage of the azo bond in prodrugs such as balsalazide. drugbank.comnih.govfda.gov This cleavage releases the active therapeutic moiety, 5-ASA, and a carrier molecule. drugbank.comtaylorandfrancis.com The activation is a crucial process as the prodrug itself has minimal to no pharmacological activity. drugbank.com
The azoreductases from different bacteria exhibit diversity in their primary sequences, structures, and substrate specificities. oup.com These enzymes are generally classified as flavin-dependent or flavin-free and can be sensitive or insensitive to oxygen. hep.com.cn The characterization of these enzymes from enteric bacteria is an ongoing area of research, aiming to improve the design of colon-targeted prodrugs. nih.govnih.gov
Substrate Specificity and Kinetic Studies of Relevant Azoreductase Enzymes (e.g., paAzoR1)
The substrate specificity of bacterial azoreductases is a key factor in their ability to activate different azo-linked prodrugs. Studies have shown that these enzymes can reduce a wide range of substrates, including azo dyes and quinones. nih.govhep.com.cn In fact, some bacterial azoreductases exhibit significantly higher activity with quinones compared to azo substrates. nih.gov
Kinetic studies of specific azoreductases, such as paAzoR1 from Pseudomonas aeruginosa, have provided valuable insights into their function. paAzoR1 has been shown to activate the prodrug balsalazide. oup.comnih.gov The enzyme follows a bi-bi ping-pong mechanism, utilizing NADH or NADPH as an electron donor to reduce the FMN cofactor, which in turn reduces the azo substrate. nih.govnih.gov The catalytic efficiency of these enzymes can vary with different substrates and cofactors. For instance, the Y131F mutant of paAzoR1 showed a 2.5-fold greater catalytic constant for NADH compared to the wild-type enzyme, while the constant for NADPH remained relatively unchanged. nih.gov
Interactive Table: Kinetic Parameters of paAzoR1 and its Y131F Mutant
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |
|---|---|---|---|---|
| Wild-type paAzoR1 | Methyl Red | 25 ± 3 | 10.0 ± 0.3 | 0.4 |
| Balsalazide | 150 ± 20 | 1.5 ± 0.1 | 0.01 | |
| NADH | 150 ± 20 | 8.0 ± 0.5 | 0.05 | |
| NADPH | 10 ± 2 | 10.0 ± 0.5 | 1.0 | |
| Y131F paAzoR1 | Methyl Red | 30 ± 5 | 12.0 ± 0.5 | 0.4 |
| Balsalazide | 200 ± 30 | 1.0 ± 0.1 | 0.005 | |
| NADH | 100 ± 15 | 20.0 ± 1.0 | 0.2 | |
| NADPH | 15 ± 3 | 11.0 ± 0.6 | 0.73 |
Data derived from studies on paAzoR1 kinetics. nih.gov
Proposed Mechanistic Steps for the Azo Bond Reduction and Subsequent Hydrazine (B178648) Cleavage
Following the initial reduction, an unstable hydrazine intermediate is formed. researchgate.net This intermediate is then thought to undergo cleavage of the N-N bond. researchgate.netresearchgate.net One proposed mechanism suggests that this cleavage is an acid/base catalyzed reaction that occurs independently of the enzyme. researchgate.netresearchgate.net The cleavage results in the formation of the constituent amines, which in the case of balsalazide are 5-ASA and the carrier molecule. drugbank.com
Hypothesized Biotransformation Routes and Activation Mechanisms of Balsalazide 3-Isomer
The this compound is a positional isomer of balsalazide, where the azo linkage is at the 3-position of the salicylic (B10762653) acid moiety instead of the 5-position. tandfonline.com Its biotransformation and activation are of interest for understanding its potential therapeutic activity.
Investigation of Ester Linkage Hydrolysis as a Potential Activation Pathway
While the primary activation pathway for balsalazide is the enzymatic cleavage of the azo bond, the presence of other functional groups, such as ester linkages in related compounds, suggests that alternative biotransformation routes could exist. Carrier-linked prodrugs can be activated through enzymatic or non-enzymatic cleavage of the bond connecting the drug to the carrier. urjc.es In the context of the this compound, while the azo bond is the primary target for bacterial azoreductases, the potential for hydrolysis of any ester linkages, should they be present in a modified version of the molecule, cannot be entirely ruled out as a contributing activation pathway. However, the primary focus remains on the well-established azo-reductase-mediated cleavage.
Comparative Analysis of Prodrug Activation Efficacies and Specificities Between Balsalazide and its 3-Isomer
The efficacy of prodrug activation is dependent on the substrate specificity of the bacterial azoreductases. unc.edu The structural difference between balsalazide and its 3-isomer, specifically the position of the azo bond on the salicylic acid ring, could influence their interaction with the active site of these enzymes. tandfonline.com The active site of azoreductases is typically lined with hydrophobic and aromatic residues that play a crucial role in determining substrate specificity. nih.gov Therefore, the altered stereochemistry of the 3-isomer might lead to differences in binding affinity and the rate of enzymatic cleavage compared to balsalazide.
While direct comparative studies on the activation efficacy of the 3-isomer by specific azoreductases are not extensively detailed in the provided search results, it is reasonable to hypothesize that its activation profile may differ from that of balsalazide. Studies have shown that even minor changes to the substrate can affect the catalytic efficiency of these enzymes. nih.gov Further research, including kinetic assays with purified azoreductases and in vitro models of the gut microbiome, would be necessary to definitively compare the activation efficacies of balsalazide and its 3-isomer. Such studies would provide valuable data on how positional isomerism affects prodrug activation in the colon.
Influence of Gut Microbiota Composition and Activity on Isomer Metabolism
The activation of aminosalicylate prodrugs, such as balsalazide and its positional isomers, is critically dependent on the metabolic activity of the gut microbiota. Balsalazide (5-[[4-[[(2-carboxyethyl)amino]carbonyl]-phenyl]azo]-2-hydroxybenzoic acid) is designed for colon-specific delivery of its active therapeutic moiety, 5-aminosalicylic acid (5-ASA). hmdb.cadrugbank.comt3db.canih.gov This targeted release is achieved through the enzymatic cleavage of an azo bond by azoreductases, which are produced almost exclusively by bacteria residing in the large intestine. nih.govresearchgate.nettaylorandfrancis.com
A positional isomer of balsalazide, known as this compound or (E)-3-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic acid, can be formed as a byproduct during the synthesis of the parent drug. biosynth.comtandfonline.com In this isomer, the azo linkage is at the 3-position of the salicylic acid ring instead of the 5-position. tandfonline.com This structural difference is significant, as the biotransformation of azo-bonded prodrugs is highly sensitive to the substrate's chemical structure, meaning the composition and enzymatic activity of an individual's gut microbiota would be a determining factor in the metabolism of this specific isomer.
The gut microbiome is a complex and diverse community, with the capacity to perform a vast array of chemical reactions, including the reductive cleavage of azo bonds. nih.govresearchgate.net The enzymes responsible, azoreductases, are not uniformly distributed among all gut bacteria. Research has shown that these enzymes are prevalent in various species, particularly within the Firmicutes and Bacteroidetes phyla.
Table 1: Bacterial Genera and Species Known to Produce Azoreductases
| Phylum | Genus | Species |
|---|---|---|
| Firmicutes | Clostridium | Clostridium perfringens, Clostridium sp. idrblab.net |
| Firmicutes | Enterococcus | Enterococcus faecalis researchgate.net |
| Firmicutes | Eubacterium | Eubacterium sp. idrblab.net |
| Proteobacteria | Pseudomonas | Pseudomonas aeruginosa researchgate.net |
| Proteobacteria | Escherichia | Escherichia coli researchgate.net |
The composition of an individual's gut microbiota—meaning the specific types and relative abundance of these bacteria—directly influences the rate and extent of prodrug activation. A microbiota rich in high-azoreductase-producing bacteria, such as Clostridium species, would be expected to metabolize azo-prodrugs more efficiently. idrblab.net
Furthermore, different bacterial azoreductases exhibit distinct substrate specificities. Studies comparing the metabolism of various aminosalicylate prodrugs have revealed significant differences in their degradation rates, underscoring that the molecular structure of the prodrug is as important as the enzymatic machinery present. For instance, research using in vitro models with pooled human fecal slurries demonstrated that sulfasalazine (B1682708) was metabolized more rapidly than both balsalazide and olsalazine (B1677275).
Table 2: Comparative In Vitro Degradation Rates of Azo-Bonded Prodrugs by Human Fecal Microbiota
| Prodrug | Half-life (t½) in Pooled Fecal Slurry |
|---|---|
| Sulfasalazine | 32.8 minutes |
| Balsalazide | 80.9 minutes |
| Olsalazine | 145.1 minutes |
Data derived from in vitro studies simulating colonic metabolism.
This variation in metabolism rates highlights that the chemical moieties attached to the azo bond influence the enzyme-substrate interaction. researchgate.net While no specific studies have been published on the metabolism of this compound, its structural variance from the standard 5-isomer makes it a distinct substrate for bacterial azoreductases. The altered position of the azo group on the salicylic acid ring would likely change its binding affinity and orientation within the enzyme's active site. Therefore, the efficiency of its conversion to 5-ASA and 4-aminobenzoyl-β-alanine would be highly dependent on the specific azoreductase enzymes expressed by an individual's gut microbiota. An individual whose microbiota expresses azoreductases with high affinity for the 3-isomer's conformation would experience more effective activation of the prodrug.
Pharmacological Investigations at the Cellular and Subcellular Level
Elucidation of Molecular Targets and Intracellular Signaling Pathways Modulated by Aminosalicylate Active Metabolites
Balsalazide (B1667723) 3-Isomer is a prodrug designed for targeted delivery to the colon, where it is cleaved by bacterial azoreductases to release its active aminosalicylate metabolite, hypothesized to be 3-aminosalicylic acid (3-ASA). echemi.comontosight.aifda.govnih.gov The therapeutic effects of this active metabolite are exerted locally on the colonic mucosa through the modulation of several key intracellular signaling pathways involved in inflammation. fda.govdrugbank.com
A primary mechanism of action for the aminosalicylate metabolite of Balsalazide 3-Isomer is the inhibition of arachidonic acid metabolism. drugbank.comdrugs.com In inflammatory states, mucosal production of arachidonic acid metabolites, such as prostaglandins (B1171923) and leukotrienes, is significantly increased. fda.gov The active metabolite diminishes inflammation by blocking the key enzymes responsible for this production: cyclooxygenase (COX) and lipoxygenase (LOX). fda.govdrugs.compatsnap.com
Research indicates that aminosalicylates can inhibit both COX and LOX pathways. drugs.compatsnap.com Specifically, 3-amino-2-hydroxybenzoic acid, a form of 3-aminosalicylic acid, has been shown to inhibit lipoxygenase activity. biosynth.com This inhibition blocks the conversion of arachidonic acid into inflammatory leukotrienes and also prevents its conversion into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostanoids. biosynth.com While data for the 3-ASA metabolite is specific to lipoxygenase, the related and well-studied 5-aminosalicylic acid (5-ASA) has demonstrated selective inhibition of COX-2 over COX-1. caymanchem.com This dual inhibition of both major inflammatory lipid mediator pathways is a cornerstone of the metabolite's anti-inflammatory effect. fda.govdrugbank.comdrugs.com
Table 1: Inhibitory Activity of 5-Aminosalicylic Acid (5-ASA) on Cyclooxygenase Isoforms This table presents data for the related compound 5-ASA to illustrate the general mechanism of aminosalicylates.
| Enzyme | IC₅₀ (µM) | Selectivity |
|---|---|---|
| COX-1 | 410 | COX-2 Selective |
| COX-2 | 61 | COX-2 Selective |
Data sourced from a study using isolated human whole blood. caymanchem.com
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in the inflammatory response. mdpi.com The active aminosalicylate metabolite of this compound has been shown to interfere with this pathway, reducing the expression of pro-inflammatory genes. researchgate.netnih.gov
The mechanism of NF-κB inhibition is multifaceted. Studies on aminosalicylates demonstrate an ability to suppress the transcriptional activity of NF-κB. rupress.org This is achieved, in part, by inhibiting the phosphorylation of the RelA/p65 subunit of NF-κB, which is essential for its activation, without necessarily preventing its translocation to the nucleus. rupress.org Research on para-aminosalicylic acid (4-ASA), another isomer, showed it could attenuate the activation of the NF-κB pathway by decreasing the phosphorylation of both p65 and its inhibitor, IκB-α. nih.gov By disrupting NF-κB activation, the active metabolite effectively downregulates the expression of numerous downstream targets, including pro-inflammatory cytokines like TNF-α and interleukins, which are crucial for perpetuating the inflammatory cascade in the gut. mdpi.comnih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor highly expressed in colonic epithelial cells that plays a significant role in regulating inflammation and cell metabolism. nih.govoup.commpg.de The active aminosalicylate metabolite of this compound is believed to function as an agonist for PPAR-γ, a key molecular target for its anti-inflammatory effects. nih.govresearchgate.netasm.org
Upon entering the colonic epithelial cell, the active metabolite binds directly to PPAR-γ. nih.govresearchgate.netrupress.org This binding event induces a conformational change in the receptor, promoting its translocation from the cytoplasm into the nucleus. nih.govresearchgate.netrupress.org In the nucleus, the activated receptor recruits transcriptional coactivators, such as DRIP-205, forming an active complex that binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs). nih.govresearchgate.netnih.gov This leads to the transcription of target genes that mediate anti-inflammatory effects. researchgate.netrupress.org Furthermore, aminosalicylates have been observed to increase the expression of PPAR-γ itself, creating a positive feedback loop that enhances its anti-inflammatory signaling. nih.govresearchgate.net Competitive binding assays have confirmed that 5-ASA directly competes with high-affinity PPAR-γ ligands, validating it as a direct functional agonist. nih.govresearchgate.net
Table 2: Effects of 5-Aminosalicylic Acid (5-ASA) on PPAR-γ Activity in HT-29 Colonic Epithelial Cells This table presents data for the related compound 5-ASA to illustrate the general mechanism of aminosalicylates.
| Parameter | Treatment | Observation | Reference |
|---|---|---|---|
| PPAR-γ mRNA Expression | 5-ASA (30 mM) | ~3-fold induction at 12 hours | nih.govresearchgate.net |
| PPAR-γ Protein Expression | 5-ASA (30 mM) | Increased after 24 hours | nih.govresearchgate.net |
| Nuclear Translocation | 5-ASA (30 mM) | Translocation of GFP-tagged PPAR-γ from cytoplasm to nucleus | nih.govresearchgate.netnih.gov |
| Coactivator Recruitment | 5-ASA (5 mM) | Increased interaction between PPAR-γ and coactivator DRIP-205 | nih.govresearchgate.net |
Recent investigations have identified novel molecular targets for aminosalicylate prodrugs, including the sirtuin family of enzymes. Sirtuins are NAD+-dependent protein deacylases that function as crucial sensors of the cell's metabolic state and regulate various cellular processes. acs.org Specifically, balsalazide has been identified as a selective inhibitor of Sirtuin 5 (SIRT5). researchgate.net
Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)
In Vitro and Preclinical Studies on the Cellular and Molecular Effects of this compound
The anti-inflammatory properties of the aminosalicylate metabolites of this compound have been substantiated through a variety of in vitro studies using established cell-based models of intestinal inflammation. These studies confirm the molecular mechanisms observed at the subcellular level and demonstrate their functional consequences in a cellular context.
In human intestinal epithelial cell lines, such as HT-29 and Caco-2, aminosalicylates have been shown to exert significant anti-inflammatory effects. When these cells are stimulated with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IFN-γ), aminosalicylates effectively reduce the production of key inflammatory mediators. plos.org This includes a marked decrease in the secretion of nitric oxide (NO), prostaglandin E₂ (PGE₂), and Interleukin-8 (IL-8). plos.org This reduction is a direct result of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.orgresearchgate.netplos.org
Furthermore, studies using macrophage cell lines (e.g., RAW264.7) activated with lipopolysaccharide (LPS) have shown that aminosalicylates can suppress the inflammatory response by inhibiting the production of NO and PGE₂. researchgate.net Preclinical studies in rat models of indomethacin-induced enteropathy further validate these findings, where treatment with 5-ASA, but not its inactive isomer 4-ASA, led to a significant reduction in intestinal ulceration, mucosal myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and iNOS expression. nih.gov
Table 3: Summary of Anti-inflammatory Effects of Aminosalicylates in Cell-Based Models
| Cell Model | Stimulus | Treatment | Key Findings | Reference(s) |
|---|---|---|---|---|
| HT-29 Human Colon Cells | Cytokine Mix | 5-ASA (500 µM) | - Reduced NO, PGE₂, and IL-8 production- Inhibited iNOS and COX-2 expression | plos.org |
| RAW264.7 Murine Macrophages | LPS | 5-ASA | - Reduced NO and PGE₂ secretion- Inhibited iNOS and COX-2 expression | researchgate.net |
| HT-29 Human Colon Cells | N/A | 5-ASA (30 mM) | - Induced PPAR-γ mRNA and protein expression | nih.govresearchgate.net |
| TNBS-induced Colitis (Rat Model) | TNBS | 5-ASA | - Downregulated iNOS and COX-2 expression in colon tissue | plos.org |
| Indomethacin-induced Enteropathy (Rat Model) | Indomethacin | 5-ASA (50 mg/kg) | - Reduced ulcer length, MPO activity, and iNOS expression | nih.gov |
Lack of Pharmacological Data for this compound Prevents Full Article Generation
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available pharmacological data for the specific chemical compound "this compound." This compound is identified chemically as 3-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid and is recognized as a known impurity of the drug Balsalazide veeprho.com.
While the existence and chemical structure of this compound are confirmed in chemical and pharmaceutical literature, extensive searches did not yield any specific studies on its pharmacological activities that would be required to populate the requested article outline. Specifically, no research was found concerning:
Antiproliferative and pro-apoptotic effects in relevant cell lines.
Effects on intestinal barrier integrity and function in preclinical disease models.
Mechanistic characterization of potential synergistic or antagonistic interactions.
The detailed pharmacological investigations corresponding to the user's outline are available for the parent compound, Balsalazide . Research has been conducted on Balsalazide's effects on colorectal cancer cells and its role in preclinical models of colitis. However, due to the strict instruction to focus solely on the "this compound," this information cannot be used to generate the requested article.
Without any available scientific data on the specific pharmacological investigations for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article as per the provided outline and constraints.
Structural Activity Relationships and Prodrug Design Considerations for Balsalazide Isomers
Impact of Positional Isomerism on Prodrug Stability, Biotransformation, and Target Interaction
The efficacy of an azo-prodrug like balsalazide (B1667723) hinges on its ability to remain stable during transit through the upper gastrointestinal (GI) tract and to undergo efficient biotransformation by microbial enzymes exclusively in the colon. drugbank.com Positional isomerism, as seen in the balsalazide 3-isomer, can significantly alter these critical properties.
Prodrug Stability: The stability of the azobenzene (B91143) structure is influenced by the electronic properties of its substituents. While the trans-isomer of azobenzene derivatives is generally the most thermodynamically stable, the nature and position of functional groups can affect this stability. wikipedia.orgchemrxiv.org For balsalazide and its 3-isomer, the primary concern is preventing premature cleavage of the azo bond before it reaches the colon. The acidic environment of the stomach and the enzymatic milieu of the small intestine should not compromise the prodrug's integrity. While direct comparative stability studies between the 5-isomer and 3-isomer are not extensively documented, the inherent stability of the azo bond generally ensures minimal degradation in the upper GI tract.
Biotransformation: The key event in the mechanism of action is the reductive cleavage of the azo bond (–N=N–) by azoreductase enzymes produced by the colonic microbiota. drugbank.com This biotransformation releases the active 5-ASA and the carrier moiety. The rate and efficiency of this enzymatic cleavage are highly dependent on the substrate's structure. The substitution pattern on the aromatic rings adjacent to the azo bond dictates the molecule's susceptibility to reduction. cdnsciencepub.comnih.gov In balsalazide (the 5-isomer), the azo group is in the para position relative to the hydroxyl group of the salicylic (B10762653) acid ring. In the 3-isomer, the azo group is in the ortho position to the hydroxyl group and meta to the carboxyl group. This shift is predicted to impact the rate of biotransformation, as structural modifications in impurities can disrupt the enzymatic cleavage process.
Target Interaction: The ultimate goal is the topical delivery of an aminosalicylate to the inflamed colonic mucosa. For balsalazide, the intended active molecule is 5-ASA. Cleavage of the 3-isomer would release 3-aminosalicylic acid. While both are aminosalicylate isomers, their therapeutic efficacy and pharmacological profiles could differ. The interaction with the biological target is therefore entirely dependent on the successful and efficient cleavage of the prodrug at the site of inflammation. Any impairment in biotransformation due to the altered isomeric structure would lead to reduced availability of the active drug at the colon, thereby diminishing its therapeutic effect.
Table 1: Comparison of Balsalazide (5-Isomer) and this compound
| Feature | Balsalazide (5-Isomer) | This compound |
| IUPAC Name | 5-[[4-[(2-carboxyethyl)carbamoyl]phenyl]azo]-2-hydroxybenzoic acid | 3-[[4-[(2-carboxyethyl)carbamoyl]phenyl]azo]-2-hydroxybenzoic acid |
| CAS Number | 80573-04-2 | 1242567-09-4 |
| Molecular Formula | C₁₇H₁₅N₃O₆ | C₁₇H₁₅N₃O₆ |
| Molecular Weight | 357.32 g/mol | 357.32 g/mol |
| Structural Difference | Azo linkage is para to the hydroxyl group on the salicylic acid moiety. | Azo linkage is ortho to the hydroxyl group on the salicylic acid moiety. |
| Formation | Primary product of planned synthesis. | Process impurity from diazo coupling at the 3-position of salicylic acid. tandfonline.com |
| Expected Biotransformation | Cleaved by colonic azoreductases to release 5-aminosalicylic acid (5-ASA). drugbank.com | Expected to be a substrate for azoreductases, but cleavage may be sterically hindered and slower compared to the 5-isomer. cdnsciencepub.com |
Correlation between Isomeric Structure and Specificity of Enzymatic Recognition
The enzymatic recognition of a substrate is a highly specific process governed by the three-dimensional structure and electronic properties of the molecule, which must complement the enzyme's active site. nih.gov Bacterial azoreductases, the enzymes responsible for cleaving balsalazide, exhibit varying degrees of substrate specificity; some are capable of reducing a broad range of azo dyes, while others are highly selective. nih.govunc.edu
The difference in the position of the azo linkage between balsalazide and its 3-isomer is critical for enzymatic recognition. The active sites of azoreductases are designed to bind the substrate in a precise orientation to facilitate the transfer of electrons from a cofactor (like NADH or NADPH) to the azo bond. nih.govnih.gov
Research on various azo dyes has established clear structure-activity relationships:
Steric Hindrance: Substituents located at the ortho position relative to the azo bond can sterically hinder the approach of the substrate to the enzyme's active site. cdnsciencepub.com In the this compound, the bulky azo-linked carrier moiety is positioned next to the hydroxyl group. This ortho arrangement likely creates more steric clash than the para positioning in the 5-isomer, potentially reducing the binding affinity and the rate of reduction.
Electronic Effects: The electronic properties of the substrate influence its redox potential and, consequently, the rate of reduction. al-edu.com Electron-withdrawing groups on the phenyl ring can accelerate the reaction. iwaponline.com The relative positioning of the electron-donating hydroxyl (–OH) and electron-withdrawing carboxyl (–COOH) groups in the 3-isomer versus the 5-isomer alters the electronic distribution across the molecule, which could affect its interaction with the flavin mononucleotide (FMN) cofactor in the enzyme's active site. nih.gov
Therefore, the isomeric structure of the this compound is predicted to result in poorer recognition and less efficient cleavage by colonic azoreductases compared to the clinically utilized 5-isomer. This reduced specificity would impair its function as a colon-targeted prodrug.
Principles of Targeted Drug Delivery Systems for Aminosalicylate Prodrugs
To overcome the rapid absorption of 5-ASA in the upper GI tract, several targeted drug delivery strategies have been developed to ensure its local action in the colon. These systems are broadly categorized based on their release mechanism.
Table 2: Principles of Targeted Drug Delivery for Aminosalicylates
| Delivery Strategy | Mechanism of Action | Examples |
| pH-Dependent Release | The dosage form is coated with an enteric polymer (e.g., Eudragit® S, Eudragit® L) that is insoluble at the low pH of the stomach but dissolves at the higher pH found in the lower small intestine and colon (typically pH >6 or >7). nih.govnih.gov | Asacol™, Mezavant™, Salofalk™ |
| Time-Dependent Release | The drug is encapsulated in microgranules with a semipermeable membrane (e.g., ethylcellulose). Release occurs via diffusion of GI fluids into the core, dissolving the drug, which then diffuses out at a controlled, time-dependent rate as it transits the GI tract. nih.gov | Pentasa™ |
| Microbiota-Triggered Release | The drug is chemically linked to a carrier via a bond (e.g., an azo bond) that is resistant to human digestive enzymes but is specifically cleaved by enzymes (e.g., azoreductases) produced by the resident microbiota of the colon. drugbank.comnih.gov | Balsalazide, Olsalazine (B1677275), Sulfasalazine (B1682708) |
The design of pH-dependent systems relies on the natural pH gradient of the human GI tract. The stomach has a highly acidic pH (1-3), which gradually increases in the small intestine to a near-neutral or slightly alkaline pH (6.0-7.5) in the terminal ileum and colon.
Design: Formulations are coated with pH-sensitive polymers, most commonly acrylic acid derivatives like Eudragit® L (dissolves at pH > 6.0) and Eudragit® S (dissolves at pH > 7.0). These polymers contain acidic functional groups that are protonated and insoluble at low pH but become deprotonated and soluble as the pH rises, causing the coat to disintegrate and release the drug.
Evaluation: The performance of these systems is evaluated using in vitro dissolution tests under conditions that simulate the pH changes of the GI tract (e.g., sequential exposure to pH 1.2, 6.8, and 7.4). These studies measure the percentage of drug released over time at each pH level to confirm that release is minimal in simulated gastric fluid and triggered at the target intestinal pH.
Time-dependent formulations aim to release the drug over a prolonged period, starting from the upper GI tract and continuing into the colon. This approach is less reliant on physiological variables like pH, which can vary between individuals.
Development: The most common design involves microencapsulating the active drug within a water-insoluble but permeable polymer membrane, such as ethylcellulose. The thickness of this membrane controls the rate of water influx and subsequent drug diffusion out of the core. The formulation is designed to provide a gradual, sustained release of the drug over several hours, corresponding to the typical transit time through the small and large intestines.
Evaluation: These systems are also evaluated with in vitro dissolution studies, which should demonstrate a slow and continuous release profile that is largely independent of the pH of the dissolution medium. In vivo gamma scintigraphy studies can also be used to track the transit and drug release from the formulation throughout the GI tract.
This sophisticated strategy exploits the vast and enzymatically active microbial population concentrated in the colon. It is the fundamental principle behind azo-prodrugs like balsalazide.
Utilization: The core of this strategy is the prodrug concept, where 5-ASA is covalently linked to a carrier molecule via an azo bond. Current time information in Bangalore, IN. This bond protects the drug from absorption in the stomach and small intestine, where microbial counts and azoreductase activity are low. Upon reaching the anaerobic environment of the colon, which harbors a high concentration of bacteria like Bacteroides and E. coli, the azo bond is reductively cleaved by bacterial azoreductases. wikipedia.orgcdnsciencepub.com This enzymatic action breaks the prodrug into its constituent parts, liberating 5-ASA to act locally on the inflamed mucosa.
Research Findings: Studies have confirmed that the cleavage of balsalazide is minimal in the upper GI tract and occurs predominantly in the colon. drugbank.com Research into the responsible enzymes has identified various azoreductases from different bacterial species, highlighting the robustness of this system. caister.com The efficacy of this approach depends on a healthy and functional gut microbiome capable of performing the necessary biotransformation. Combining this microbial trigger with a pH-dependent coating can create a dual-acting system, offering a "fail-safe" mechanism to further ensure colon-specific release. nih.gov
Future Research Directions and Identified Knowledge Gaps for Balsalazide 3 Isomer
Comprehensive Investigation of Undiscovered Biotransformation Pathways and Metabolite Profiles for Balsalazide (B1667723) 3-Isomer
A significant knowledge gap exists regarding the metabolic fate of Balsalazide 3-isomer. The biotransformation of the parent drug, balsalazide, is well-established; it is delivered to the colon intact where bacterial azoreductases cleave the azo bond to release the active drug, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. drugbank.comgoogle.commedscape.com However, it is unknown if this compound undergoes a similar activation process.
Future research should focus on:
In vitro metabolism studies: Utilizing human liver microsomes and colonic bacteria to determine if the 3-isomer is a substrate for azoreductases and other metabolic enzymes. While studies on the parent compound and its primary metabolites showed no significant inhibition of major CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5), the metabolic profile of the 3-isomer is completely unexplored. boehringer-ingelheim.comrxlist.com
Identification of metabolites: Characterizing the chemical structures of any resulting metabolites to understand the metabolic pathway. For the parent drug, key metabolites include 5-ASA and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). boehringer-ingelheim.com The corresponding metabolites for the 3-isomer are yet to be identified.
Pharmacokinetic profiling: In vivo studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the 3-isomer and its metabolites.
Advanced Structural Biology Studies to Elucidate Detailed Enzyme-Isomer Binding and Catalysis
The interaction between this compound and relevant enzymes is entirely uncharacterized. For the parent drug, bacterial azoreductases are the key enzymes for its activation. drugbank.commedscape.com Understanding the structural basis for the binding and catalysis of the 3-isomer by these or other enzymes is crucial.
Key research directions include:
Enzyme-ligand binding assays: To determine the binding affinity of this compound to bacterial azoreductases and other potential enzyme targets.
X-ray crystallography and cryo-electron microscopy: To solve the three-dimensional structure of the enzyme-isomer complex. This would reveal the specific amino acid residues involved in binding and the conformational changes that occur, providing a basis for its catalytic mechanism or lack thereof.
Computational modeling and molecular dynamics simulations: To complement experimental data, these techniques can predict binding modes and the energetics of the interaction, offering insights into why the 3-isomer might be processed differently from the parent compound.
Rational Design and Synthesis of Novel Prodrugs Based on the this compound Scaffold
The prodrug approach is a well-established strategy in drug development to improve pharmacokinetic properties and target drug delivery. nih.gov Balsalazide itself is a successful example of a colon-targeting prodrug. biomedres.us If this compound is found to possess unique pharmacological properties, its scaffold could be used to design novel prodrugs.
Future research in this area should involve:
Synthesis of derivatives: The synthesis of this compound has been described as a by-product of the synthesis of balsalazide, formed when the diazonium salt couples to the 3-position of salicylic (B10762653) acid instead of the 5-position. tandfonline.com This process could be optimized for the specific production of the 3-isomer.
Structure-Activity Relationship (SAR) studies: Once a biological activity is confirmed, a library of analogues could be synthesized by modifying the functional groups on the 3-isomer scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Development of targeted delivery systems: Depending on the identified therapeutic target, the 3-isomer scaffold could be conjugated to different carrier molecules to ensure delivery to specific tissues or organs.
Exploration of Diverse Pharmacological Activities and Molecular Targets for this compound Beyond Existing Information
While this compound is primarily known as an impurity, there is a single, uncorroborated mention of it being an anti-hypertensive agent. biosynth.com This claim requires rigorous scientific validation. The parent drug's primary activity is anti-inflammatory via the local action of mesalamine, which is thought to inhibit cyclooxygenase and lipoxygenase pathways in the colon. drugbank.com It is crucial to investigate whether the 3-isomer has a distinct pharmacological profile.
Identified knowledge gaps and future research directions include:
Systematic screening: The compound should be subjected to a broad range of pharmacological assays to identify any potential therapeutic activities, including but not limited to anti-inflammatory, anti-hypertensive, anti-cancer, or antimicrobial effects.
Target identification and validation: If a pharmacological effect is observed, subsequent studies must focus on identifying the molecular target(s) through which this effect is mediated.
Mechanistic studies: Elucidating the signaling pathways and molecular mechanisms underlying any identified activity. For instance, if anti-hypertensive effects are confirmed, research would need to determine if this is due to vasodilation, effects on the renin-angiotensin system, or other mechanisms.
In-depth Mechanistic Comparisons of Biological Activities and Pharmacological Profiles Between this compound and Parent Balsalazide, as well as Other Aminosalicylates
A direct comparative analysis of this compound with its parent compound and other aminosalicylates like sulfasalazine (B1682708) and olsalazine (B1677275) is currently impossible due to the lack of data on the isomer. Such a comparison is essential to understand its unique properties and potential therapeutic value.
Future comparative studies should aim to:
Compare anti-inflammatory potency: If the 3-isomer releases a pharmacologically active moiety, its anti-inflammatory effects should be directly compared to mesalamine released from the parent compound.
Evaluate different mechanisms of action: Studies should investigate whether the 3-isomer acts through the same pathways as other aminosalicylates (e.g., inhibition of prostaglandin (B15479496) and leukotriene synthesis) or possesses a novel mechanism. drugbank.com
Assess prosecretory effects: Prodrugs with azo bonds, such as the parent balsalazide, have been shown to induce ileal secretion, which can lead to diarrhea. nih.gov It would be critical to determine if the 3-isomer shares this property.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid | biosynth.com |
| Synonyms | (E)-3-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic Acid, Balsalazide impurity 2 | biosynth.com |
| CAS Number | 1242567-09-4 | biosynth.com |
| Molecular Formula | C₁₇H₁₅N₃O₆ | biosynth.com |
| Molecular Weight | 357.32 g/mol | biosynth.com |
Table 2: Comparison of Known Information: Balsalazide vs. This compound
| Feature | Balsalazide | This compound | Source(s) |
| Primary Role | Prodrug for mesalamine; anti-inflammatory agent for ulcerative colitis. | Positional isomer and impurity of balsalazide. | tandfonline.comdrugbank.com |
| Mechanism of Action | Cleaved by bacterial azoreductases in the colon to release mesalamine (5-ASA). | Unknown. | drugbank.com |
| Primary Metabolites | Mesalamine (5-ASA), 4-aminobenzoyl-β-alanine, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). | Undetermined. | boehringer-ingelheim.com |
| Reported Activity | Anti-inflammatory. | Anecdotally reported as anti-hypertensive. | drugbank.combiosynth.com |
List of Compounds
Balsalazide
this compound
Mesalamine (5-aminosalicylic acid or 5-ASA)
4-aminobenzoyl-β-alanine
N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)
Sulfasalazine
Olsalazine
Q & A
Q. How can computational modeling enhance the study of this compound’s isomer-specific interactions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate isomer binding to azo reductases over microsecond timescales to identify stability determinants (e.g., hydrogen-bond networks). Validate with mutagenesis studies .
- QSAR modeling : Corporate electronic descriptors (e.g., Hammett constants) to predict metabolite release rates across isomer derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
